molecular formula C10H13BrN2 B598321 3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine CAS No. 1199773-35-7

3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine

Cat. No. B598321
CAS RN: 1199773-35-7
M. Wt: 241.132
InChI Key: NLMNOSSSZUXGGZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the CAS Number: 1199773-35-7. It has a molecular weight of 241.13 . The IUPAC name for this compound is 3-bromo-2-methyl-6-(1-pyrrolidinyl)pyridine .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine can be represented by the InChI code: 1S/C10H13BrN2/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 . The SMILES representation is Cc1c(ccc(n1)N2CCCC2)Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine include a density of 1.4±0.1 g/cm3, a boiling point of 338.9±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.2±3.0 kJ/mol .

Scientific Research Applications

Versatile Scaffold in Drug Discovery

The pyrrolidine ring, a component of 3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine, is highlighted for its utility in medicinal chemistry. Its presence in drug candidates can enhance stereochemistry, improve three-dimensional molecule coverage, and contribute significantly to target selectivity. This structural feature allows for efficient exploration of pharmacophore space due to its sp3-hybridization and non-planarity, leading to novel compounds with diverse biological profiles. Such characteristics are instrumental in designing new drugs with enhanced activity and specificity for various human diseases (Li Petri et al., 2021).

Chemical Properties and Reactivity

The compound's structural makeup, including the pyrrolidine ring, plays a crucial role in its reactivity and the formation of bioactive molecules. Its regioselectivity in bromination reactions, for instance, has been studied to understand the mechanisms influencing the introduction of bromine atoms in unsymmetrical dimethylpyridines. Such reactions are essential for synthesizing various biologically active compounds, indicating the compound's versatility and importance in organic synthesis (Thapa et al., 2014).

Role in Synthesis of Bioactive Compounds

The structural characteristics of 3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine contribute to its role in synthesizing bioactive compounds, such as kinase inhibitors. The scaffold's ability to bind selectively to biological targets, influenced by the spatial orientation of substituents and stereochemistry, underlines its significance in developing therapeutic agents with a focused biological activity profile. This demonstrates the compound's utility in generating molecules with potential medicinal applications, underscoring its value in pharmaceutical research and development (Wenglowsky, 2013).

Safety and Hazards

3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine may cause respiratory irritation. It is harmful if swallowed and causes skin irritation. It is also harmful in contact with skin . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with skin, wash with plenty of soap and water . Avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

3-bromo-2-methyl-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c1-8-9(11)4-5-10(12-8)13-6-2-3-7-13/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMNOSSSZUXGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682404
Record name 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methyl-6-(pyrrolidin-1-YL)pyridine

CAS RN

1199773-35-7
Record name 3-Bromo-2-methyl-6-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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